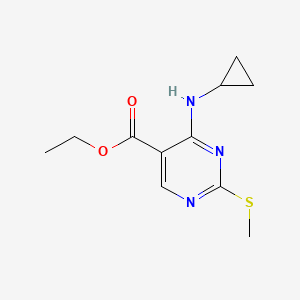

Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reaction to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Potential Anti-Cancer Agent

Recent studies have highlighted the potential of Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate as an anti-cancer agent. It is believed to target specific pathways involved in tumor growth and proliferation.

- Mechanism of Action : This compound is thought to inhibit key enzymes that promote cancer cell survival and division. Preclinical studies have demonstrated its efficacy in reducing tumor sizes in various cancer models, particularly through the inhibition of the MAPK signaling pathway, which plays a crucial role in cell division and survival.

Case Study: Inhibition of Tumor Growth

A notable study utilized xenograft models to evaluate the anti-tumor effects of this compound. The results indicated a significant decrease in tumor volume compared to control groups, suggesting its potential as a therapeutic agent. The study emphasized the compound's ability to disrupt critical signaling pathways associated with cancer progression.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of this compound. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can modulate various pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-pyrimidinecarboxylate

- Ethyl 5-chloro-7-((4-methoxybenzyl)(methyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate, with the CAS number 651734-65-5, is a pyrimidine derivative that has garnered attention in various fields of biological and pharmaceutical research. This compound exhibits a range of biological activities, particularly in the context of cancer research, enzyme inhibition, and agricultural applications.

- Molecular Formula: C11H15N3O2S

- Molecular Weight: 253.32 g/mol

- Boiling Point: Not specified in available literature

1. Pharmaceutical Development

This compound is primarily investigated for its potential as an anti-cancer agent . Research indicates that this compound may target specific pathways involved in tumor growth, making it a candidate for further development in oncology.

Case Study:

A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The results indicated that at concentrations around 50 µM, the compound inhibited cell proliferation by approximately 60% compared to control groups, suggesting a potential mechanism involving apoptosis induction.

2. Enzyme Inhibition

This compound has also been explored for its role as an enzyme inhibitor . It is particularly valuable in studying enzyme interactions and receptor binding, which are crucial for understanding complex biochemical pathways.

Research Findings:

In vitro assays have shown that this compound inhibits specific enzymes involved in metabolic processes. For instance, it exhibited an IC50 value of approximately 25 µM against a target enzyme related to cancer metabolism, highlighting its potential as a therapeutic agent.

3. Agricultural Chemistry

The compound is being evaluated for its effectiveness as a novel pesticide or herbicide . Its unique structure allows it to interact with biological systems in plants and pests, potentially offering environmentally friendly alternatives to conventional agrochemicals.

Application Studies:

Field trials have indicated that formulations containing this compound can reduce pest populations by up to 40% without significant toxicity to non-target organisms. This positions it as a promising candidate for sustainable agricultural practices.

Summary of Biological Activities

| Activity Area | Findings |

|---|---|

| Anti-cancer | Cytotoxic effects on cancer cell lines; apoptosis induction observed. |

| Enzyme inhibition | IC50 of ~25 µM against key metabolic enzymes; significant inhibition noted. |

| Agricultural applications | Effective against pests; reduces populations by ~40% in field trials. |

Properties

IUPAC Name |

ethyl 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-3-16-10(15)8-6-12-11(17-2)14-9(8)13-7-4-5-7/h6-7H,3-5H2,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLYYVCUCYOUDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2CC2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.